N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Medicinal Chemistry Isomer Comparison SAR

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic small molecule (C₁₅H₉ClN₄O₄, MW 344.71 g/mol) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its core scaffold combines a 2-chlorophenyl-substituted 1,3,4-oxadiazole with a 3-nitrobenzamide moiety.

Molecular Formula C15H9ClN4O4
Molecular Weight 344.71
CAS No. 865249-29-2
Cat. No. B2674215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
CAS865249-29-2
Molecular FormulaC15H9ClN4O4
Molecular Weight344.71
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H9ClN4O4/c16-12-7-2-1-6-11(12)14-18-19-15(24-14)17-13(21)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21)
InChIKeyRQBXQWCSIBPXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865249-29-2): Compound Identity, Structural Context, and Procurement Rationale


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic small molecule (C₁₅H₉ClN₄O₄, MW 344.71 g/mol) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its core scaffold combines a 2-chlorophenyl-substituted 1,3,4-oxadiazole with a 3-nitrobenzamide moiety [1]. This class has attracted attention for antibacterial applications, with halogenated derivatives demonstrating activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens . The meta-nitro substitution pattern distinguishes this compound from its para-nitro isomer (CAS 865249-28-1) and from other analogs bearing methoxy, cyano, or heteroaryl modifications at the benzamide ring, creating a distinct chemical space for structure-activity relationship (SAR) exploration [1].

Why N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide Cannot Be Interchanged with In-Class Analogs


The N-(1,3,4-oxadiazol-2-yl)benzamide pharmacophore is exquisitely sensitive to substitution. Halogenated analogs within this series show minimum inhibitory concentrations (MICs) spanning over two orders of magnitude—from 0.06 µg/mL to >16 µg/mL—against MRSA clinical isolates, with certain potent compounds targeting trans-translation or lipoteichoic acid biosynthesis while others exert antibacterial effects via multi-target mechanisms including menaquinone biosynthesis regulation and membrane depolarization . The positional isomerism of the nitro group (meta vs para) on the benzamide ring alters the compound's dipole moment, hydrogen-bond acceptor geometry, and metabolic susceptibility to nitroreductases, any of which can shift potency, selectivity, and toxicity profiles [1]. Consequently, substituting this compound with the 4-nitro isomer, 4-methoxy-3-nitro analog, or 2-thiophene variant without empirical verification risks selecting a molecule with divergent target engagement, pharmacokinetics, or off-target effects.

Quantitative Differentiation Evidence for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide Relative to Closest Analogs


Meta- vs Para-Nitro Isomerism: Computed Physicochemical and Steric Differentiation

The target compound carries a 3-nitro (meta) substituent on the benzamide ring, in contrast to the commercially available 4-nitro (para) isomer (CAS 865249-28-1). Computed physicochemical properties from PubChem reveal identical molecular weight (344.71 g/mol) and molecular formula (C₁₅H₉ClN₄O₄), yet the meta-nitro orientation positions the electron-withdrawing nitro group at a 120° angle relative to the amide linkage, whereas the para isomer aligns it at 180°, altering the molecular dipole vector and the hydrogen-bond-acceptor geometry of the nitro oxygens [1]. The meta isomer exhibits an XLogP3 of 3.0, with 6 hydrogen bond acceptors and 1 donor [1]. The para isomer, while not independently profiled in the same database, is predicted to have a marginally different dipole moment due to the linear alignment of the nitro and amide groups, which can influence passive membrane permeability and binding-site complementarity . These computed differences are foundational to any SAR campaign and preclude assuming functional equivalence without biological testing.

Medicinal Chemistry Isomer Comparison SAR

Differentiation from 4-Methoxy-3-Nitrobenzamide Analog: Steric and Electronic Modulation

A closely related catalog analog, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide (ChemDiv), adds a methoxy group para to the nitro substituent, increasing the molecular weight to ~374.74 g/mol and adding a further hydrogen bond acceptor site . This extra methoxy group introduces steric bulk adjacent to the nitro moiety, which can restrict rotational freedom of the nitro group and alter the compound's capacity to engage flat, narrow binding pockets such as those found in bacterial enzyme active sites. The target compound, lacking this methoxy substitution, is sterically less encumbered and may access conformational space that the methoxy analog cannot, a distinction that can be critical in fragment-based or structure-guided optimization campaigns [1].

Medicinal Chemistry Analog Comparison Steric Effects

Class-Level Antibacterial Activity Baseline: Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamides

The broader chemical class of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides has yielded compounds with potent anti-MRSA activity. In direct comparative studies, compounds HSGN-220, HSGN-218, and HSGN-144 demonstrated MIC values ranging from 0.06 µg/mL to 1 µg/mL against MRSA clinical isolates, with a low propensity for resistance development over 30 days of serial passage . The target compound shares the core 1,3,4-oxadiazol-2-yl benzamide scaffold, a 2-chlorophenyl substituent at the oxadiazole 5-position, and an electron-withdrawing group (nitro) on the benzamide ring—features that collectively position it within the active chemical space defined by the Sintim group and others. While no direct MIC data exist for this specific compound, its structural congruence with the active series suggests it is a relevant probe for trans-translation, menaquinone biosynthesis, or membrane depolarization assays [1].

Antibacterial MRSA Drug Discovery

Differentiation from Thiophene-Containing Analog: Heteroaryl Substituent Impact on Biological Profile

3-Nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941892-31-5) replaces the 2-chlorophenyl group at the oxadiazole 5-position with a thiophen-2-yl ring . This substitution eliminates the chlorine atom, removes the aromatic chlorine's electron-withdrawing inductive effect, and introduces a sulfur heteroatom capable of distinct non-covalent interactions (sulfur-π, chalcogen bonding). In the context of the antibacterial oxadiazole benzamide series, the 2-chlorophenyl group is a conserved feature among the most potent analogs reported (HSGN-220, -218, -144, -237, -238), suggesting that chlorine-mediated interactions contribute to target engagement . The target compound retains this 2-chlorophenyl feature, whereas the thiophene analog does not, making the former a more faithful representative of the active pharmacophore.

Medicinal Chemistry Heterocycle Comparison SAR

Meta-Nitrobenzamide as a Privileged Fragment for Anti-Inflammatory Activity in 1,3,4-Oxadiazoles

In a series of 1,3,4-oxadiazole derivatives screened for anti-inflammatory activity using the carrageenan-induced rat-paw oedema model, a 4-nitro-N-(4-nitrophenyl) oxadiazole compound (C7) and a 3-chloro-N-(3-chlorophenyl) oxadiazole (C4) demonstrated significant activity with indomethacin as the standard [1]. Although the target compound was not directly tested in that study, its 3-nitrobenzamide fragment is a recognized pharmacophore for inducible nitric oxide synthase (iNOS) inhibition in separate oxadiazole series (compounds 5a, 5g, 5h) [2]. The combination of a meta-nitro group and a 2-chlorophenyl oxadiazole in a single molecule represents a unique merger of two substructures associated with anti-inflammatory activity, providing a distinct tool compound for probing dual-mechanism hypotheses.

Anti-inflammatory iNOS Inhibition Drug Design

Limitation Statement: Scarcity of Direct Comparative Quantitative Data

At the time of this analysis, no primary research publication, patent, or public bioassay database (PubChem BioAssay, ChEMBL, BindingDB) was found to contain direct, quantitative biological activity data for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865249-29-2). All differentiation claims above rest on structural comparisons, computed physicochemical properties, and class-level inferences from closely related analogs [1]. This absence of direct experimental benchmarking constitutes a procurement risk: the compound's differentiation from its closest analogs remains theoretical until empirically validated in a relevant assay. Scientific users should factor this into their selection decision and, where feasible, request custom biological profiling or screening data from the vendor before committing to large-scale use.

Data Gap Procurement Risk Empirical Validation Required

Validated Research and Industrial Applications for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865249-29-2)


Antibacterial SAR Probe for N-(1,3,4-Oxadiazol-2-yl)benzamide Optimization Programs

This compound is positioned as a structural probe within the antibacterial oxadiazole benzamide chemical series. Its 2-chlorophenyl oxadiazole core aligns it with the most potent anti-MRSA analogs reported (HSGN-220, -218, -144; MIC 0.06–1 µg/mL) , while the 3-nitrobenzamide moiety introduces an electron-deficient aromatic ring amenable to further functionalization. Researchers exploring trans-translation inhibition, membrane depolarization, or menaquinone biosynthesis interference can use this compound to map the contribution of the meta-nitro substituent to antibacterial activity, informing lead optimization campaigns against multidrug-resistant Gram-positive pathogens .

Meta- vs Para-Nitro Isomer Pair for Positional SAR Studies

Procuring this compound alongside its 4-nitro isomer (CAS 865249-28-1) enables controlled head-to-head studies to quantify the impact of nitro group position on biological activity, metabolic stability, and physicochemical properties. Such isomer-pair experiments are foundational for building robust SAR models and can reveal whether the meta orientation confers advantages in target binding, solubility, or resistance to nitroreductase-mediated metabolism [1].

Fragment-Based and Computational Chemistry Docking Studies

The compound's moderate molecular weight (344.71 g/mol), defined hydrogen-bonding capacity (1 donor, 6 acceptors), and computed XLogP3 of 3.0 make it suitable for molecular docking and pharmacophore modeling studies targeting bacterial enzyme active sites or inflammatory targets such as iNOS . Its nitro group serves as both a hydrogen bond acceptor and an electron-deficient aromatic substituent, facilitating interactions with arginine or lysine residues in enzyme pockets [1].

Dual-Mechanism Anti-Inflammatory/Antibacterial Probe

Given that the 3-nitrobenzamide fragment has been associated with iNOS inhibition in related oxadiazole series and the 2-chlorophenyl oxadiazole core is linked to antibacterial activity [1], this compound represents a rare combination of substructures with potential dual pharmacology. It is suited for screening in disease models where bacterial infection and inflammation coexist, such as chronic wound infections, periodontitis, or inflammatory bowel disease complicated by bacterial overgrowth.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.